
Lichexanthone
Overview
Description
Lichexanthone (1-hydroxy-3,6-dimethoxy-8-methylxanthone) is a naturally occurring xanthone derivative predominantly isolated from lichens and fungi. Structurally, it belongs to the xanthone family, characterized by a dibenzo-γ-pyrone core with hydroxyl, methoxy, and methyl substituents at positions 1, 3, 6, and 8 . Xanthones are oxygenated heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lichexanthone can be synthesized through several methods, typically involving the cyclization of appropriate precursors. One common synthetic route involves the use of acetyl-CoA as a starting material, which undergoes a series of enzymatic reactions to form the xanthone core . The reaction conditions often include specific temperatures and pH levels to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as lichens and plants, followed by purification processes. Alternatively, synthetic methods can be scaled up using bioreactors where the enzymatic reactions are optimized for higher yields .
Chemical Reactions Analysis
Types of Reactions: Lichexanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, which may possess different biological activities and properties .
Scientific Research Applications
Biological Activities
Lichexanthone exhibits several notable biological activities, which have been documented through laboratory studies:
- Antibacterial Activity : this compound demonstrates strong antibacterial effects against various pathogens, including Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). Its antibacterial properties are particularly attributed to its presence in specific lichen species like Marcelaria benguelensis.
- Antimycobacterial Activity : While chemically unmodified this compound shows weak activity against Mycobacterium tuberculosis, derivatives such as dihydropyrane-labeled compounds exhibit enhanced antimycobacterial properties comparable to conventional tuberculosis treatments .
- Sperm Motility Enhancement : In laboratory tests, this compound has been shown to enhance human sperm motility, a unique property that could have implications for reproductive health .
- Larvicidal Activity : this compound exhibits larvicidal effects against the second-instar larvae of Aedes aegypti, the mosquito vector for dengue fever. This suggests potential applications in vector control strategies .
Extraction and Analysis Techniques
The identification and quantification of this compound in lichens can be achieved through advanced analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : This method is utilized to separate and identify lichen-derived compounds based on their retention times and UV-visible spectra. This compound can be detected by monitoring specific absorption peaks at 208, 242, and 310 nm .
Case Study 1: Antimicrobial Properties of Lichen Extracts
A study investigated the antimicrobial properties of extracts from Marcelaria benguelensis, highlighting that the presence of this compound was crucial for its antibacterial efficacy. The study demonstrated that lichen extracts containing this compound inhibited the growth of pathogenic bacteria, supporting its potential use in developing natural antimicrobial agents .
Case Study 2: Sperm Motility Enhancement
Research focused on the effects of this compound on human sperm motility revealed that this compound significantly increased motility rates in vitro. This finding opens avenues for exploring this compound as a supplement for male fertility treatments .
Comparative Data Table
Mechanism of Action
The mechanism by which lichexanthone exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In lichens, this compound functions as a photoprotectant, shielding the resident algal populations from harmful UV radiation .
Comparison with Similar Compounds
Pharmacological Profile
Lichexanthone exhibits moderate antimicrobial activity against Mycobacterium tuberculosis and Bacillus subtilis (IC50: 2.25 µM) and inhibits methicillin-resistant Staphylococcus aureus (IC50: 21 µM) . Its UV absorption in the UVA range (315–400 nm) makes it ecologically significant for lichen photoprotection .
This compound shares structural and functional similarities with other xanthones but differs in substituent patterns, bioactivity, and ecological roles. Below is a detailed comparison:
Structural Analogues
Pharmacological Activities
Key Observations :
- Northis compound demonstrates superior cytotoxicity compared to this compound, inhibiting protein kinases critical in cancer progression .
- Griseoxanthone C shows stronger antibacterial activity against B. subtilis due to its additional hydroxyl group .
Ecological and Chemotaxonomic Distribution
- This compound : Ubiquitous in lichens (e.g., Astrothelium spp.) and higher plants; UV+ yellow fluorescence in thalli .
- Euxanthone and Mangostin : Exclusively plant-derived (e.g., Garcinia mangostana); lack fungal sources .
- Northis compound: Primarily semisynthetic or derived from this compound degradation .
Biological Activity
Lichexanthone, a xanthone compound first isolated from lichens, has garnered attention due to its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its antimicrobial, larvicidal, and sperm motility-enhancing properties. The findings presented here are based on a thorough review of recent literature and research studies.
Overview of this compound
This compound is predominantly found in lichens, particularly in species like Marcelaria benguelensis. Its biosynthesis involves complex enzymatic reactions starting from acetyl-CoA, leading to the formation of its characteristic double-ring structure. While it is suggested that this compound serves as a photoprotectant for algal populations within lichens, its complete ecological function remains partially understood .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, which have been documented through various studies:
-
Bacterial Activity :
- This compound has shown strong antibacterial effects against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) .
- It demonstrates weak antimycobacterial activity against Mycobacterium tuberculosis and M. aurum, while derivatives like dihydropyrane-labeled this compound exhibit enhanced antimycobacterial effects comparable to standard tuberculosis treatments .
- Antifungal Activity :
Larvicidal Activity
This compound has been identified as having larvicidal properties against the second-instar larvae of Aedes aegypti, a vector for dengue virus. This suggests potential applications in mosquito control strategies .
Sperm Motility Enhancement
One of the unique biological activities attributed to this compound is its ability to enhance human sperm motility. This effect is particularly noteworthy as few compounds exhibit similar properties, highlighting this compound's potential in reproductive health applications .
Summary of Biological Activities
The table below summarizes the key biological activities of this compound based on various studies:
Case Studies and Research Findings
Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:
- Antimicrobial Mechanisms : Research indicates that this compound disrupts bacterial cell walls, leading to cell lysis. Its structural features contribute to its binding affinity with bacterial membranes .
- Sperm Motility Studies : In vitro experiments demonstrated that this compound significantly increases the motility parameters of human sperm, suggesting a potential role in fertility treatments .
- Larvicidal Efficacy : Field studies have shown that formulations containing this compound can effectively reduce mosquito populations, supporting its use in vector control programs .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting lichexanthone in lichen samples?
this compound is commonly identified using thin-layer chromatography (TLC) with solvent systems like toluene:dioxane:acetic acid (90:25:4), which resolves this compound alongside stictic and constictic acids . For higher specificity, combine TLC with spectral data (e.g., UV fluorescence at 366 nm) or advanced techniques such as HPLC or LC-MS to confirm compound identity and purity. Always cross-validate results with reference standards and replicate analyses to minimize false positives .
Q. What are the known ecological roles of this compound in lichen symbiosis?
this compound is hypothesized to function as a UV-protectant due to its presence in lichens exposed to high solar radiation (e.g., Graphis spp. in tropical canopies). Field studies in Costa Rican montane forests (alt. 1,500–2,000 m) suggest it may also deter herbivory or microbial colonization, as this compound-containing species dominate tree bark substrates . Experimental designs to test these roles could include UV-exposure assays or microbial co-culture experiments with this compound extracts.
Q. How can researchers design reproducible experiments to isolate this compound from lichen thalli?
Follow these steps:
- Extraction : Use sequential solvent extraction (e.g., acetone followed by methanol) to maximize yield.
- Purification : Employ column chromatography with silica gel or Sephadex LH-20, referencing protocols from recent mycochemical studies .
- Validation : Confirm purity via melting point analysis and NMR spectroscopy. Document solvent ratios, temperature, and centrifugation parameters to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in this compound’s reported antimicrobial activity be resolved?
Discrepancies in MIC values (e.g., 128 μg/ml against C. albicans vs. 32 μg/ml for E. coli) may arise from variations in:
- Compound purity : Ensure extracts are ≥95% pure via HPLC.
- Assay conditions : Standardize broth microdilution protocols (CLSI guidelines) and include positive controls like amphotericin B .
- Strain specificity : Test across diverse microbial lineages to identify structure-activity relationships.
Q. What strategies optimize this compound synthesis for structure-activity studies?
- Biogenetic modeling : Trace biosynthetic pathways using isotope-labeled precursors (e.g., -acetate) in lichen cultures.
- Semi-synthesis : Modify this compound’s xanthone core via regioselective methylation or oxidation, guided by DFT calculations to predict reactive sites.
- Scalability : Employ solid-phase extraction (SPE) for large-scale purification, noting yield improvements in recent in vitro fungal fermentation studies .
Q. How should researchers address low this compound yields in environmental samples?
- Ecological sampling : Target lichens in high-stress habitats (e.g., arid or UV-exposed zones), where secondary metabolite production is elevated .
- Extraction optimization : Test solvent systems with varying polarities (e.g., ethyl acetate:hexane gradients) and employ ultrasound-assisted extraction to enhance efficiency .
- Metabolomic profiling : Use LC-HRMS to identify co-occurring compounds that may suppress this compound biosynthesis .
Q. Methodological Frameworks
Q. What frameworks ensure rigorous experimental design in this compound research?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to assess lichen material availability.
- Novelty : Focus on underexplored applications (e.g., anticancer activity via apoptosis assays).
- Relevance : Align with global priorities like antimicrobial resistance .
Q. How can PICO criteria structure this compound bioactivity studies?
- Population : Specific microbial strains (e.g., methicillin-resistant S. aureus).
- Intervention : this compound at defined concentrations (e.g., 0–256 μg/ml).
- Comparison : Standard antibiotics or negative controls.
- Outcome : MIC values or inhibition zone diameters .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for this compound bioactivity data?
- Dose-response curves : Fit data to log-logistic models (e.g., EC50 calculations using R’s
drc
package). - Multivariate analysis : Use PCA to correlate this compound abundance with environmental variables (e.g., pH, humidity) .
Q. How should researchers report conflicting spectral data for this compound?
- Transparency : Disclose all spectral anomalies (e.g., unresolved NMR peaks) in supplementary materials.
- Collaboration : Consult computational chemists for DFT-based spectral simulations to resolve ambiguities .
Properties
IUPAC Name |
1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-4-9(19-2)6-12-14(8)16(18)15-11(17)5-10(20-3)7-13(15)21-12/h4-7,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAGTHXVHQKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164977 | |
Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15222-53-4 | |
Record name | Lichexanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15222-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lichexanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015222534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lichexanthone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICHEXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92O5D9Z07W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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